![molecular formula C10H13N5O3 B13887946 N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)
N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine is a chemical compound known for its unique structure and properties It features a benzoxadiazole ring substituted with a nitro group and a butane-1,4-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with butane-1,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states or products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine has several applications in scientific research:
Fluorescent Probes: Due to its benzoxadiazole moiety, it can be used as a fluorescent probe in biological imaging and diagnostics.
Chemical Sensors: It can be employed in the development of sensors for detecting specific analytes.
Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: It may serve as a building block for designing new drugs with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine involves its interaction with specific molecular targets. The nitro group and benzoxadiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function. These interactions can be exploited for therapeutic or diagnostic purposes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(7-nitro-2,1,3-benzoxadiazol-4-yl)methyl]amino palmitoyl Coenzyme A
- N-(7-nitro-2,1,3-benzoxadiazol-4-yl)aminoethyl]trimethylammonium
- 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine
Uniqueness
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine is unique due to its specific combination of a benzoxadiazole ring with a butane-1,4-diamine moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Propiedades
Fórmula molecular |
C10H13N5O3 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
N'-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-2-6-12-7-3-4-8(15(16)17)10-9(7)13-18-14-10/h3-4,12H,1-2,5-6,11H2 |
Clave InChI |
AGHCNLCZDDXGBE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


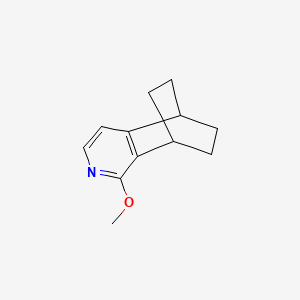
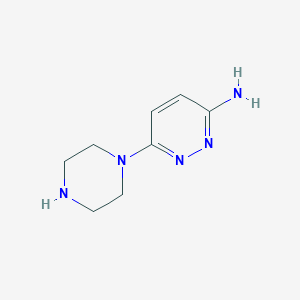
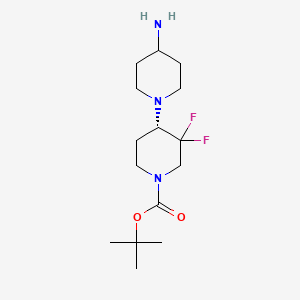
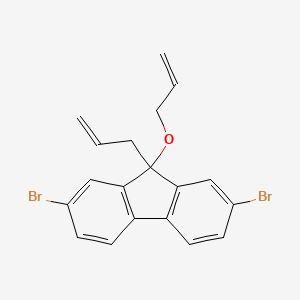
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
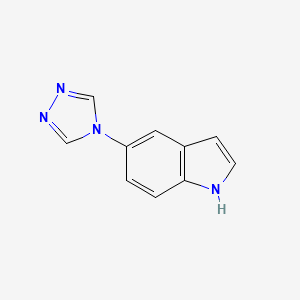
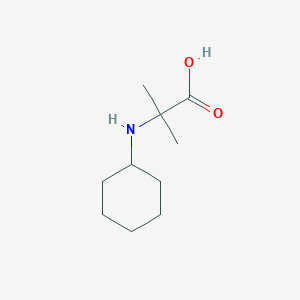
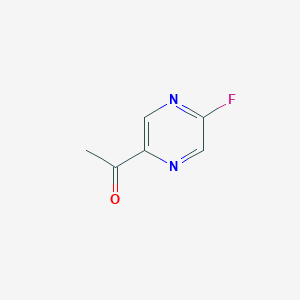
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
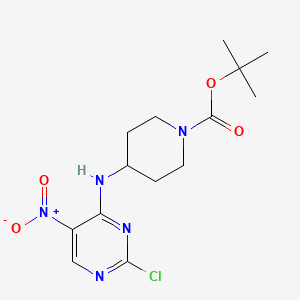
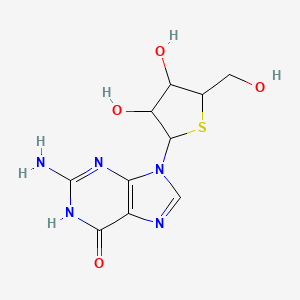
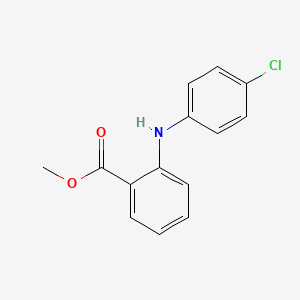
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)
